molecular formula C15H19BN2O4 B12951445 (E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B12951445
M. Wt: 302.14 g/mol
InChI Key: HPUQKWOTJVXTLE-AATRIKPKSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of this compound is derived through a hierarchical analysis of its structural components. The parent heterocycle is 1H-pyrido[2,3-b]oxazin-2(3H)-one , a bicyclic system comprising a pyridine ring fused to a 1,4-oxazin-2-one moiety. The pyridine nitrogen is positioned at the 1-site, while the oxazinone ring incorporates an oxygen atom at the 4-position and a ketone at the 2-position.

Substitution occurs at the 7-position of this core, where a vinyl group ($$-\text{CH}=\text{CH}-$$) bridges to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit. The dioxaborolane group is a pinacol boronic ester, characterized by a boron atom coordinated to two oxygen atoms within a cyclic diol framework. The (E)-stereodescriptor specifies the trans configuration of the vinyl double bond, critical for dictating spatial interactions in synthetic applications.

Key nomenclature considerations include:

  • Numbering priority : The pyridooxazinone core dictates the primary numbering, with the vinyl substituent assigned the 7-position based on lowest locants.
  • Stereochemistry : The (E)-configuration is explicitly denoted to distinguish it from the (Z)-isomer.
  • Boronic ester nomenclature : The dioxaborolane ring follows pinacol naming conventions, with tetramethyl substituents at the 4,4,5,5-positions.

Historical Context in Heterocyclic Chemistry Development

The synthesis of boron-containing heterocycles has evolved significantly since the advent of Suzuki-Miyaura cross-coupling in the 1980s. Early work focused on simple aryl boronic acids, but advancements in conjunctive cross-coupling reactions enabled the incorporation of boron into complex heterocyclic frameworks. The pyridooxazinone core itself emerged from efforts to optimize bioactivity in medicinal chemistry, where fused nitrogen-oxygen heterocycles demonstrated improved pharmacokinetic properties compared to simpler aromatic systems.

The integration of vinyl boronate groups into such systems, as seen in this compound, reflects two key trends:

  • Stereoselective synthesis : Methods like palladium-catalyzed conjunctive cross-coupling allow precise construction of tertiary boronic esters with defined configurations.
  • Modular design : Vinyl boronate units serve as versatile intermediates for subsequent functionalization via Heck reactions or electrophilic trapping.

Historically, the development of air-stable boronic esters (e.g., pinacol derivatives) was pivotal, as earlier boron reagents required stringent anhydrous conditions. This stability enables practical applications of compounds like the subject molecule in multi-step syntheses.

Position Within Boron-Containing Heteroaromatic Compounds

This compound occupies a niche within boron heteroaromatics due to its conjugated $$\pi$$-system and sterically shielded boron center. Comparative analysis reveals distinct features:

Feature Simpler Boronic Esters (e.g., B~2~pin~2~) Target Compound
Core Structure Acyclic or monocyclic Bicyclic heteroaromatic
Boron Environment Exposed sp² boron Sterically shielded sp³ boron
Conjugation Limited $$\pi$$-delocalization Extended vinyl-heteroaromatic
Synthetic Utility Cross-coupling substrates Dual reactivity: coupling & cycloaddition

The pyridooxazinone moiety introduces rigidity and electronic modulation, while the vinyl boronate group enables participation in both metal-catalyzed cross-couplings and pericyclic reactions. Unlike traditional aryl boronic acids, the dioxaborolane ring enhances stability against protodeboronation, a common limitation in medicinal chemistry applications.

The compound’s design exemplifies modern strategies to merge boron’s synthetic versatility with the pharmacological advantages of nitrogen-oxygen heterocycles. Its structure aligns with trends in kinase inhibitor development, where boronic esters are increasingly employed to target ATP-binding pockets through reversible covalent interactions.

Properties

Molecular Formula

C15H19BN2O4

Molecular Weight

302.14 g/mol

IUPAC Name

7-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)6-5-10-7-11-13(17-8-10)20-9-12(19)18-11/h5-8H,9H2,1-4H3,(H,18,19)/b6-5+

InChI Key

HPUQKWOTJVXTLE-AATRIKPKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=C(N=C2)OCC(=O)N3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=C(N=C2)OCC(=O)N3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[2,3-b]oxazin-2(3H)-one Core

The pyrido[2,3-b]oxazin-2(3H)-one scaffold is commonly synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and amino alcohols or hydroxy amides. Typical methods include:

  • Condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds or esters to form the oxazinone ring.
  • Intramolecular cyclization promoted by base or acid catalysis to close the oxazine ring.

Introduction of the Vinyl Group

The vinyl substituent at the 7-position is introduced through:

  • Wittig or Horner–Wadsworth–Emmons olefination reactions on a 7-formyl or 7-keto intermediate of the pyrido-oxazinone.
  • Alternatively, Heck coupling reactions can be employed if a 7-halogenated pyrido-oxazinone is available.

Installation of the Boronate Ester

The key step for the boronate ester formation involves:

  • Miyaura borylation: Palladium-catalyzed cross-coupling of a vinyl halide intermediate with bis(pinacolato)diboron (B2pin2) to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
  • This reaction typically uses Pd catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4, with bases like potassium acetate or potassium carbonate, in solvents such as dioxane or DMF under inert atmosphere.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrido-oxazinone core synthesis 2-Aminopyridine + α-halo ester, base, reflux 70-85 Purification by recrystallization
Vinyl group introduction Wittig reagent or Heck coupling, Pd catalyst, base 65-80 E-isomer favored under optimized conditions
Miyaura borylation Vinyl halide + B2pin2, Pd catalyst, KOAc, 80-100°C 75-90 High regio- and stereoselectivity

Detailed Research Findings

  • The Miyaura borylation step is critical for obtaining the (E)-configured vinyl boronate ester. The reaction conditions must be carefully controlled to avoid isomerization or deborylation.
  • The choice of catalyst and base significantly affects the yield and purity. Pd(dppf)Cl2 with potassium acetate in dioxane is reported to give optimal results.
  • The vinyl boronate ester is sensitive to moisture and air; thus, inert atmosphere techniques (argon or nitrogen) and anhydrous solvents are essential.
  • The pyrido[2,3-b]oxazin-2(3H)-one core synthesis benefits from mild cyclization conditions to prevent decomposition or side reactions.
  • Analytical characterization (NMR, MS, HPLC) confirms the E-configuration and purity of the final product.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Challenges/Considerations
Core synthesis Cyclization of 2-aminopyridine derivatives α-Halo esters, base, reflux Control of ring closure, purity
Vinyl group installation Wittig or Heck coupling Phosphonium ylide or Pd catalyst, base Stereoselectivity (E-isomer)
Boronate ester formation Miyaura borylation B2pin2, Pd catalyst, KOAc, inert atmosphere Avoid isomerization, moisture sensitivity

Chemical Reactions Analysis

Types of Reactions

(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The boron-containing dioxaborolan group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is largely dependent on its application. In organic synthesis, the compound acts as a versatile intermediate, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. The boron-containing dioxaborolan group plays a crucial role in these reactions by stabilizing the transition state and enhancing the reactivity of the vinyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (E)-7-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, we compare it with structurally related boronate-containing heterocycles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Boronate Position Molecular Weight Key Applications Reactivity in Cross-Coupling
(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Pyridooxazinone Vinyl substituent ~325.16 (est.) Suzuki-Miyaura coupling, drug design High (E-configuration favors coupling)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Dihydropyridooxazine Directly on core 262.12 Cross-coupling intermediates Moderate (steric hindrance)
3-(6-Cyanopyridin-3-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,4-benzoxazin-7(6H)-one Benzoxazinone Directly on core ~367.20 (est.) Kinase inhibitor synthesis High (electron-withdrawing CN group)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine Imidazopyridazine Directly on core ~270.18 (est.) Anticancer agents Moderate (planar core)
2-[(E)-2-(2,3,4-Trihydroxyphenyl)vinyl]quinazolin-4(3H)-one Quinazolinone Vinyl substituent ~365.34 Antimicrobial agents Low (no boronate group)

Key Findings

Structural Diversity: The pyridooxazinone core distinguishes the target compound from benzoxazinone () and imidazopyridazine () analogs, influencing electronic properties and binding interactions. The vinyl-boronate group in the target compound enhances stereochemical control in cross-coupling compared to direct boronate-substituted analogs (e.g., dihydropyridooxazine in ) .

Reactivity and Applications: Boronate esters directly attached to aromatic cores (e.g., benzoxazinone in ) exhibit faster coupling rates due to reduced steric hindrance. However, the vinyl-boronate in the target compound offers greater flexibility for functionalization . Non-boronated analogs (e.g., quinazolinone in ) lack cross-coupling utility but show biological activity, highlighting the dual role of boronate groups in reactivity and drug design .

Biological Relevance: Ligand-based similarity principles () suggest that the pyridooxazinone core may target kinase enzymes, akin to benzoxazinone derivatives used in kinase inhibitor synthesis . The absence of crystallographic data for the target compound contrasts with hydrogen-bonded analogs (e.g., ), necessitating further structural studies to confirm conformational stability .

Biological Activity

The compound (E)-7-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C14H18BNO2C_{14}H_{18}BNO_2, with a molecular weight of 243.113 g/mol. The structure features a pyrido[2,3-b][1,4]oxazine core with a vinyl group substituted by a tetramethyl-1,3,2-dioxaborolane moiety.

PropertyValue
Molecular FormulaC₁₄H₁₈BNO₂
Molecular Weight243.113 g/mol
CAS NumberNot specified
SolubilityVariable depending on solvent

Synthesis

The synthesis of this compound typically involves the coupling of boronic acids with vinyl derivatives through palladium-catalyzed cross-coupling reactions. The specific synthetic routes may vary based on the desired substituents and functional groups.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to (E)-7-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. For instance:

  • Inhibition of Mycobacterium tuberculosis (Mtb) : Compounds containing similar structures have shown moderate activity against Mtb strains. Specifically, derivatives with pyridyl substitutions exhibited minimum inhibitory concentrations (MIC) in the range of 40–100 µM against Mtb strain H37Rv .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

  • CYP121A1 Inhibition : Research indicates that certain derivatives can inhibit CYP121A1 with moderate potency (Kd values around 30–55 µM). This enzyme is crucial in the biosynthesis of mycolic acids in Mtb .

Cytotoxicity

The cytotoxic effects of this class of compounds have also been evaluated:

  • Cell Viability Assays : Studies revealed that some derivatives can reduce cell viability in cancer cell lines at micromolar concentrations. For example, certain analogs showed IC50 values ranging from 10–50 µM against various cancer cell lines .

Case Study 1: Antitubercular Activity

In a study conducted by Evangelopoulos et al., several pyridyl compounds were synthesized and tested for their antitubercular activity. Among them, compound 14 demonstrated significant activity with an MIC90 of approximately 12.5–25 µM across different media types . This finding underscores the potential for further development into effective antitubercular agents.

Case Study 2: Enzyme Binding Studies

Another study focused on the binding affinity of similar compounds to CYP121A1 using X-ray crystallography. The results indicated that the binding interactions were influenced by steric factors related to the substituents on the pyridyl ring .

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